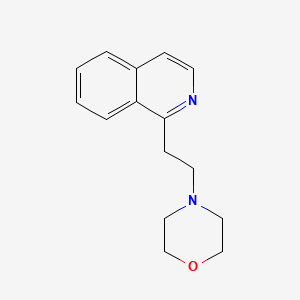

Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-

Description

Significance of Isoquinoline (B145761) and Morpholine (B109124) Scaffolds in Medicinal Chemistry

Both the isoquinoline and morpholine moieties are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can provide potent and selective ligands for a range of different biological targets through modification of their functional groups. rsc.orgnih.govnih.govresearchgate.netresearchgate.net

The isoquinoline scaffold is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgamerigoscientific.com It is a core component of many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, and has been a focal point for synthetic and medicinal chemists for over a century. researchgate.netnih.govmdpi.com Derivatives of isoquinoline exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govnih.govwisdomlib.orgnih.govmdpi.com This wide range of biological action makes the isoquinoline nucleus an attractive starting point for the design of new therapeutic agents. rsc.orgnih.govresearchgate.net

The morpholine scaffold is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. e3s-conferences.org It is frequently incorporated into drug candidates to enhance their properties. nih.govresearchgate.net The presence of the morpholine ring can improve a molecule's physicochemical profile, such as solubility and membrane permeability. researchgate.netnih.gov Its weak basicity and ability of the oxygen atom to form hydrogen bonds can lead to improved pharmacokinetic/pharmacodynamic (PK/PD) properties and increased potency by interacting with biological targets. nih.govacs.org The morpholine moiety is found in numerous approved drugs, highlighting its value in drug design. nih.govresearchgate.net

| Scaffold | Key Features | Common Biological Activities Associated with Derivatives |

|---|---|---|

| Isoquinoline | Bicyclic aromatic heterocycle; core of many natural alkaloids. wikipedia.orgnih.gov | Anticancer, antimicrobial, anti-inflammatory, antiviral, antihypertensive. nih.govnih.govwisdomlib.orgnih.gov |

| Morpholine | Six-membered heterocycle with nitrogen and oxygen; improves physicochemical properties. researchgate.nete3s-conferences.org | Enhances potency and provides desirable drug-like properties. nih.govresearchgate.net |

Rationale for Investigating the 1-(2-(4-morpholinyl)ethyl)- Substituted Isoquinoline Core

The rationale for synthesizing and investigating the 1-(2-(4-morpholinyl)ethyl)- substituted isoquinoline core stems from a well-established strategy in medicinal chemistry known as molecular hybridization. This approach involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, efficacy, and improved pharmacokinetic properties.

By linking the biologically versatile isoquinoline scaffold with the property-enhancing morpholine ring via an ethyl linker, researchers aim to:

Modulate Biological Activity: The addition of the morpholinylethyl side chain at the C-1 position of the isoquinoline ring can significantly alter its interaction with biological targets. This substitution can influence the molecule's shape, size, and electronic distribution, potentially leading to novel or enhanced pharmacological effects. ontosight.ai

Improve Drug-like Properties: The morpholine moiety is known to confer favorable pharmacokinetic characteristics. nih.govresearchgate.net Its inclusion is intended to improve the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of the parent isoquinoline, making it a more viable candidate for further development.

Explore New Chemical Space: The combination of these two privileged scaffolds allows for the exploration of new areas of chemical space, potentially leading to the discovery of compounds with unique mechanisms of action or improved selectivity for specific biological targets.

While specific research findings on the biological activity of "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" are not extensively detailed in the provided search results, the investigation of similar structures, such as quinoline (B57606) derivatives with a morpholinylethyl side chain, has been pursued for potential applications in drug development due to their diverse biological activities. ontosight.ai

Historical Context of Related Isoquinoline Derivatives in Drug Discovery

The history of isoquinoline in drug discovery is rich and dates back to the 19th century.

Discovery and Early Synthesis: Isoquinoline was first isolated from coal tar in 1885. wikipedia.orgatamanchemicals.com The first synthesis of the isoquinoline ring system is credited to August Bischler in the same year. ontosight.ai

Natural Products as Inspiration: The initial interest in the isoquinoline scaffold was heavily influenced by the discovery of its presence in a wide range of biologically active plant alkaloids. nih.gov Compounds like the vasodilator papaverine and the potent analgesic morphine, both containing the isoquinoline core structure, became crucial leads in pharmacology. researchgate.netmdpi.com

Development of Synthetic Methodologies: The importance of the isoquinoline nucleus prompted the development of several classical synthetic methods that are still in use today. These include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which allow for the construction of the isoquinoline ring system from various starting materials. researchgate.netmdpi.comquimicaorganica.orgpharmaguideline.comnumberanalytics.com

Modern Drug Discovery: Over the decades, extensive research has led to the development of a multitude of synthetic isoquinoline derivatives. At least 38 drugs based on the isoquinoline scaffold are in clinical use or trials for a wide range of diseases, including cancer, infections, and cardiovascular disorders. nih.gov This demonstrates the enduring legacy and continued importance of isoquinoline derivatives in modern medicine. nih.govmdpi.com

| Compound | Significance | Primary Associated Action |

|---|---|---|

| Papaverine | A naturally occurring benzylisoquinoline alkaloid. mdpi.com | Vasodilator, smooth muscle relaxant. mdpi.commdpi.com |

| Morphine | A potent opiate analgesic isolated from the opium poppy. nih.gov | Analgesic. nih.gov |

| Berberine | A natural isoquinoline alkaloid with a broad range of activities. amerigoscientific.com | Antibacterial. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

126921-47-9 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

4-(2-isoquinolin-1-ylethyl)morpholine |

InChI |

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)5-7-16-15(14)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |

InChI Key |

RFRSPLDAHWHJGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinoline, 1 2 4 Morpholinyl Ethyl and Analogues

Established General Isoquinoline (B145761) Synthesis Routes

The construction of the isoquinoline ring system can be achieved through several well-established synthetic pathways. These methods typically involve the formation of the heterocyclic ring from a substituted β-phenylethylamine precursor or through the cyclization of appropriately functionalized aromatic compounds.

Bischler–Napieralski Cyclization and Variants

The Bischler–Napieralski reaction is a cornerstone in isoquinoline synthesis, first reported in 1893. wikipedia.org It is an intramolecular electrophilic aromatic substitution that involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgpharmaguideline.com This intermediate can then be dehydrogenated (aromatized), often using a palladium catalyst, to yield the final 1-substituted isoquinoline. pharmaguideline.comwikipedia.org

The reaction is typically carried out in acidic conditions using a dehydrating agent. wikipedia.org Common reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnumberanalytics.com The choice of reagent can depend on the reactivity of the aromatic ring; substrates lacking electron-donating groups often require stronger conditions, such as P₂O₅ in refluxing POCl₃. wikipedia.org The cyclization is favored by electron-donating substituents on the benzene (B151609) ring of the phenylethylamine starting material, as this activates the ring towards electrophilic attack. quimicaorganica.orgquimicaorganica.org

A key variant is the Pictet-Gams reaction, which utilizes a β-hydroxy-β-phenylethylamide. This modification allows for the direct formation of the aromatic isoquinoline in a single step, as the reaction conditions facilitate both cyclization and dehydration. wikipedia.orgwikipedia.org

Table 1: Common Reagents for Bischler-Napieralski Cyclization

| Reagent/Catalyst | Typical Conditions | Product Type |

|---|---|---|

| Phosphoryl chloride (POCl₃) | Refluxing, various solvents | 3,4-Dihydroisoquinoline |

| Phosphorus pentoxide (P₂O₅) | Refluxing POCl₃ or high temp. | 3,4-Dihydroisoquinoline |

| Polyphosphoric acid (PPA) | High temperature | 3,4-Dihydroisoquinoline |

| Tin(IV) chloride (SnCl₄) | Varies | 3,4-Dihydroisoquinoline |

Pictet–Spengler Reaction and Modifications

Discovered in 1911, the Pictet–Spengler reaction is a highly efficient method for synthesizing tetrahydroisoquinolines (THIQs). mdpi.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure (cyclization). wikipedia.orgorganicreactions.org The initial condensation forms a Schiff base, which is then protonated to generate an electrophilic iminium ion that undergoes an intramolecular electrophilic substitution to form the THIQ ring. wikipedia.org

To obtain the aromatic isoquinoline nucleus, the resulting tetrahydroisoquinoline must be oxidized. This reaction is particularly effective when the aromatic ring of the β-arylethylamine is activated by electron-donating groups, allowing the reaction to proceed under mild conditions. pharmaguideline.comwikipedia.org The versatility of the Pictet–Spengler reaction has made it a vital tool in the total synthesis of complex isoquinoline alkaloids. mdpi.com Modifications include the use of N-acyliminium ions, which are highly electrophilic and allow for cyclization onto less activated aromatic systems under mild conditions. wikipedia.org

Pomeranz–Fritsch Synthesis

The Pomeranz–Fritsch reaction, and its later modifications, provides a direct route to the aromatic isoquinoline core. wikipedia.orgwikipedia.org In its classic form, the synthesis involves the acid-catalyzed condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base). chemistry-reaction.comthermofisher.com This intermediate is then cyclized under strong acidic conditions, typically using concentrated sulfuric acid, to yield the isoquinoline. wikipedia.orgthermofisher.com

The mechanism involves the formation of the Schiff base, followed by acid-promoted cyclization onto the aromatic ring and subsequent elimination of two molecules of alcohol to achieve aromatization. wikipedia.orgchemistry-reaction.com A significant modification, known as the Schlittler-Müller modification, uses a benzylamine (B48309) and a glyoxal (B1671930) acetal, which can improve yields and substrate scope. wikipedia.orgchem-station.com This method is advantageous as it directly produces the aromatic isoquinoline without the need for a separate oxidation step. organicreactions.org

Palladium-Catalyzed Cyclizations

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for constructing the isoquinoline skeleton. These reactions offer high efficiency and functional group tolerance. One prominent strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which creates a 1,5-dicarbonyl equivalent. rsc.org This intermediate can then be cyclized with a source of ammonia (B1221849) to furnish the isoquinoline ring in a fully regioselective manner. rsc.org

Another approach is based on C-H activation and annulation. For instance, N-methoxy benzamides can react with 2,3-allenoic acid esters in the presence of a palladium catalyst. mdpi.com This process involves coordination of the palladium to the amide, C-H activation to form a five-membered palladacycle, insertion of the allene, and subsequent reductive elimination to yield 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Heck reactions have also been employed, for example, by reacting a 4-bromoisoquinoline (B23445) with an acrylate (B77674) ester to introduce substituents at the C4 position. nih.gov

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions have emerged as an economical and practical alternative for isoquinoline synthesis. These methods often proceed under mild conditions and exhibit broad substrate scope. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govsemanticscholar.org This reaction can be performed in water, a green solvent, without the need for additional ligands or additives. The process is believed to proceed via an initial copper-catalyzed intramolecular cyclization, followed by cleavage of the N-O bond and protonation to afford the isoquinoline product. nih.govsemanticscholar.org

Another versatile copper-catalyzed method involves the cascade reaction of substituted 2-halobenzamides with β-keto esters. acs.org This one-pot approach allows for the efficient synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives under mild conditions, typically using a copper(I) iodide catalyst and a base like cesium carbonate in a solvent such as dioxane. acs.org

Table 2: Comparison of Modern Catalytic Cyclizations

| Catalytic System | Key Transformation | Typical Product | Advantages |

|---|---|---|---|

| Palladium (Pd) | C-H Activation / Annulation | Substituted Isoquinolones | High regioselectivity, good yields |

| Palladium (Pd) | Enolate Arylation / Cyclization | Substituted Isoquinolines | High functional group tolerance |

| Copper (Cu) | Intramolecular Cyclization | Substituted Isoquinolines | Mild conditions, use of green solvents |

| Copper (Cu) | Cascade Reaction | Isoquinolin-1(2H)-ones | Economical, one-pot synthesis |

Rhodium-Catalyzed C-H Functionalization/Annulation

Rhodium-catalyzed C–H activation and annulation represents a highly efficient and atom-economical strategy for synthesizing isoquinolines. rsc.org These reactions typically employ a directing group on an aromatic substrate to guide the catalyst to a specific C-H bond for activation. The resulting metallacyclic intermediate then undergoes annulation with a coupling partner, such as an alkyne or a ketone. rsc.orgacs.org

For example, aryl amidines can react with α-substituted ketones in the presence of a rhodium(III) catalyst to provide 1-aminoisoquinolines under mild conditions. acs.orgnih.gov Similarly, arylhydrazines can serve as starting materials, with the hydrazine (B178648) moiety acting as a directing group. nih.gov Coupling with internal alkynes under rhodium catalysis leads to the formation of the isoquinoline ring through C-H activation and subsequent N-N bond cleavage, often without the need for an external oxidant. rsc.orgnih.gov This methodology is valued for its use of readily available starting materials and its high degree of functional group tolerance. nih.gov

1,3-Dipolar Cycloaddition Reactions in Ionic Liquids

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile. wikipedia.org Isoquinolinium ylides, which are cyclic azomethine ylides, are valuable synthons in these reactions. researchgate.net The use of ionic liquids as solvents for these reactions is a key aspect of green chemistry, often leading to improved yields, reduced reaction times, and greater stereoselectivity compared to conventional solvents. researchgate.net

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), have been successfully employed in three-component 1,3-dipolar cycloaddition reactions to synthesize complex heterocyclic systems. mdpi.com For instance, the reaction between azomethine ylides, generated in situ, and various dipolarophiles in an ionic liquid medium can proceed efficiently to yield spiro-heterocyclic compounds. mdpi.com Specifically, the synthesis of heterocycles incorporating N-fused isoquinolines has been achieved through 1,3-dipolar cycloaddition reactions in triethylammonium (B8662869) acetate (B1210297) (TEAA), an inexpensive ionic liquid. researchgate.netmdpi.com These reactions highlight the potential of ionic liquids to facilitate the construction of complex molecular architectures that could be adapted for the synthesis of isoquinoline analogues.

The general mechanism for the 1,3-dipolar cycloaddition of an isoquinolinium ylide with a dipolarophile is a concerted [3+2] cycloaddition, leading to the formation of a five-membered ring fused to the isoquinoline core. The choice of ionic liquid can influence the reaction's efficiency and selectivity.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Green Solvents This table is generated based on representative data and principles discussed in the cited literature.

| 1,3-Dipole Source | Dipolarophile | Ionic Liquid | Product Type | Reference |

|---|---|---|---|---|

| Isatin & L-phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenones | [bmim][BF4] | Dispirooxindolo-pyrrolidines | mdpi.com |

| N-allyl-C-aldoderivatives of 3-chloroindole | Various amines | Triethylammonium acetate (TEAA) | N-fused indoles and isoquinolines | researchgate.netmdpi.com |

| Isoquinolinium salt (in situ deprotonation) | Electron-deficient alkenes/alkynes | Generic Ionic Liquid | Pyrrolo[2,1-a]isoquinolines | researchgate.net |

Ring Transformation of Other Heterocycles

The synthesis of the isoquinoline skeleton can also be achieved through the transformation of other existing heterocyclic rings. nih.gov This strategy involves rearranging the atoms of a starting heterocycle to form the more stable or desired isoquinoline framework. One such method involves the palladium-catalyzed reductive cyclization of an oxazolidine (B1195125) precursor. nih.gov This process leads to an alkene intermediate which, under acidic conditions, undergoes C-O and C-N bond cleavage within the oxazole (B20620) ring, followed by aromatization to yield the final isoquinoline derivative. nih.gov This approach has been utilized in the construction of complex, polycyclic analogues. nih.gov

Another example of ring transformation is the conversion of (2-formylphenyl)acetaldehydes, which can be obtained from the ozonolysis of indenes, into the isoquinoline ring system. thieme-connect.de This transformation highlights how a carbocyclic ring system can be a precursor to the heterocyclic isoquinoline core.

Specific Strategies for Incorporating the 1-(2-(4-morpholinyl)ethyl)- Moiety

Mannich Base Formation Strategies

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov This reaction is a classic method for the aminomethylation of various substrates. nih.gov In the context of synthesizing Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a modified Mannich-type strategy can be envisioned starting from a 1-methylisoquinoline (B155361) derivative.

The classical Mannich reaction involves the formation of an Eschenmoser's salt-like intermediate from the amine (morpholine) and formaldehyde (B43269). This electrophilic species then reacts with the nucleophilic enamine tautomer of 1-methylisoquinoline. The active methyl group at the C-1 position of the isoquinoline ring provides the necessary acidic proton for the reaction to proceed.

A study on 2-methylquinolines demonstrated that the reaction with formaldehyde and diethylamine (B46881) hydrochloride could lead to the formation of a Mannich base, which under certain conditions, could be directly converted to a vinyl derivative through deamination. rsc.org A similar principle could be applied to 1-methylisoquinoline and morpholine (B109124). The initial product would be 1-(2-morpholino-1-oxoethyl)isoquinoline, which could then be reduced to afford the target side chain. The biological activity of many Mannich bases is often attributed to the α,β-unsaturated ketone that can be formed via deamination. nih.gov

Table 2: Components for Mannich Base Synthesis This table outlines the general components for a Mannich reaction adaptable for the synthesis of the target moiety.

| Active Hydrogen Compound | Aldehyde | Amine | Product Type | Reference |

|---|---|---|---|---|

| 1-Methylisoquinoline | Formaldehyde | Morpholine | 1-(2-Morpholino-1-oxoethyl)isoquinoline (Intermediate) | mdpi.comrsc.org |

| 4-Hydroxyacetophenone | Paraformaldehyde | Piperidine | Phenolic Mannich Base | nih.gov |

| 8-Hydroxyquinoline | Formalin | Octylamine | 7-(Octylaminomethyl)-8-hydroxyquinoline | mdpi.com |

Alkylation and Amidation Approaches

Direct alkylation of the isoquinoline core is another viable strategy. A method for the C-4 alkylation of isoquinolines using benzoic acid and vinyl ketones has been described. researchgate.net While this method targets the C-4 position, modifications could potentially direct alkylation to the C-1 position, especially if starting with an activated isoquinoline derivative. Another approach involves the reaction of acylated isoquinolines with alkenyl boronate complexes, which leads to alkylated, dearomatized heterocycles. researchgate.net These can then be re-aromatized to yield the substituted isoquinoline.

Amidation followed by cyclization offers a route to isoquinoline derivatives. rsc.orgnih.gov For instance, a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical can produce amide-functionalized isoquinoline-1,3-diones. rsc.org To synthesize the target compound, a strategy could involve the amidation of an isoquinoline-1-acetic acid derivative with morpholine, followed by reduction of the amide carbonyl. Alternatively, an initial amidation of a suitable precursor followed by a Bischler-Napieralski or Pictet-Spengler type cyclization could construct the isoquinoline ring with the morpholinylethyl amide moiety already in place, which would then require reduction. pharmaguideline.comnumberanalytics.com

Multi-component Reactions for Core Diversification

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. beilstein-journals.org These reactions are advantageous due to their synthetic efficiency and operational simplicity, aligning with the principles of green chemistry. beilstein-journals.org

Several MCRs have been developed for the synthesis of diverse isoquinoline scaffolds. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can be used to synthesize complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Another MCR involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by trapping with an electrophile, to produce highly substituted isoquinolines in a single step. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been used as an initial step in a sequence to create imidazopyridine-fused isoquinolinones. beilstein-journals.org New C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines have also been synthesized via a three-component domino reaction under microwave irradiation. researchgate.net These examples demonstrate the power of MCRs to rapidly build molecular complexity, which could be leveraged to construct the core of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- or its analogues, potentially incorporating the side chain or a precursor to it during the reaction.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. In the context of isoquinoline synthesis, this translates to the use of greener solvents, catalysts, and energy sources.

A rhodium(III)-catalyzed C-H activation and annulation reaction has been developed for the synthesis of 3,4-unsubstituted isoquinolones from N-methoxybenzamides and vinylene carbonate. chemistryviews.org This reaction is performed in ethanol, a biomass-derived solvent, at room temperature and avoids the need for stoichiometric external oxidants, making it an environmentally friendly process. chemistryviews.org Similarly, ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes has been shown to proceed efficiently in water, another green solvent. nio.res.in

Solvent-free conditions represent another pillar of green chemistry. The synthesis of new isoquinazoline derivatives has been achieved in excellent yields through a three-component reaction under solvent-free conditions at room temperature. tandfonline.com Microwave irradiation is another advanced technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. It has been employed in the synthesis of isoquinoline derivatives, including in MCRs. researchgate.netorganic-chemistry.org These green and advanced techniques offer powerful tools for the efficient and sustainable synthesis of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- and its related compounds. mdpi.com

Table 3: Comparison of Green Synthesis Methodologies for Isoquinoline Derivatives

| Methodology | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation | Biomass-derived solvent (ethanol), Room temperature, No external oxidant | N-methoxybenzamides + Vinylene carbonate → Isoquinolones | chemistryviews.org |

| Ru(II)-Catalyzed Annulation | Green solvent (water) | Pyrazole derivatives + Alkynes → Pyrazolo[5,1-a]isoquinolines | nio.res.in |

| Solvent-Free MCR | No solvent, Room temperature, High yields | Isoquinoline + Isothiocyanates + Aminobenzofuran derivative → Isoquinazoline derivatives | tandfonline.com |

| Microwave-Assisted Synthesis | Rapid heating, Shorter reaction times | 1-Aroyl-3,4-dihydroisoquinolines + DMAD + CH acids → Dihydropyrrolo[2,1-a]isoquinolines | researchgate.net |

Structural Modifications and Derivatization of the Isoquinoline, 1 2 4 Morpholinyl Ethyl Scaffold

Strategic Substitutions on the Isoquinoline (B145761) Ring System

The C-1 position of the isoquinoline ring is a primary site for introducing structural diversity. The addition of aryl substituents at this position can significantly influence the biological activity of the resulting compounds. A variety of synthetic methods have been developed to achieve C-1 arylation of the isoquinoline core.

One common approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, in reactions with isoquinoline N-oxides. Subsequent dehydration of the resulting intermediate yields the C-1 aryl-substituted isoquinoline. Another powerful method is the Suzuki cross-coupling reaction, where a C-1 halide-substituted isoquinoline is reacted with an arylboronic acid in the presence of a palladium catalyst.

Recent advancements have also explored transition-metal-free methods. For instance, the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe3)2 and Cs2CO3, provides a direct route to 3-aryl isoquinolines, which can be considered for scaffold hopping to achieve C-1 substitution. organic-chemistry.org While direct C-1 arylation of the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" parent compound is not extensively detailed in the available literature, these established synthetic strategies for the broader isoquinoline class are readily adaptable.

A study on C-1 phenyl substituted tetrahydroisoquinoline derivatives as histone deacetylase (HDAC) inhibitors demonstrated that these compounds exhibited potent inhibitory activity against both HDAC6 and HDAC1. researchgate.net This highlights the potential of C-1 aryl modifications to impart significant biological effects.

Table 1: Examples of C-1 Aryl Substituted Isoquinoline Derivatives and their Reported Activities

| Compound/Scaffold | C-1 Substituent | Reported Biological Activity |

| Tetrahydroisoquinoline | Phenyl | HDAC6 and HDAC1 inhibition researchgate.net |

| Isoquinoline | Various aryl groups | Antitumor, antimicrobial, anti-inflammatory researchgate.net |

This table is illustrative and based on the general activity of C-1 aryl isoquinolines.

Functionalization at the C-2 position of the isoquinoline nucleus, the nitrogen atom, leads to the formation of isoquinolinium salts. This modification introduces a positive charge and provides opportunities for further derivatization. The reaction of the isoquinoline nitrogen with various electrophiles, such as alkyl halides, acyl chlorides, and chloroformates, can introduce a range of functional groups.

For instance, the reaction with ethyl chloroformate can yield an N-ethoxycarbonyl-1,2-dihydroisoquinoline derivative. Subsequent reactions of these activated isoquinolines with nucleophiles can lead to the introduction of substituents at other positions of the ring. Alkylation of isoquinoline with alkenyl boronates has been achieved using different acylating reagents to activate the nitrogen. researchgate.net

While specific examples of C-2 functionalization with carboxylates, nitriles, or aldehydes on the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" scaffold are not detailed in the provided search results, the general reactivity of the isoquinoline nitrogen suggests that such modifications are synthetically feasible. These functional groups could serve as handles for further chemical transformations or as key interaction points with biological targets.

Table 2: General Strategies for C-2 Functionalization of Isoquinolines

| Reagent | Resulting Functional Group at N-2 |

| Alkyl Halide | Alkyl |

| Acyl Chloride | Acyl |

| Chloroformate | Carboxylate |

Direct functionalization of the C-3 and C-4 positions of the isoquinoline ring presents a synthetic challenge but offers a valuable strategy for fine-tuning the properties of the molecule.

A notable development is a metal- and activating-group-free method for the C-4 alkylation of isoquinolines. nih.gov This reaction utilizes benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile, proceeding through a temporary dearomatization of the isoquinoline ring. nih.gov This method has been shown to be tolerant of substitutions at the C-3 and C-5 through C-8 positions. nih.govresearchgate.net

Furthermore, C-4 substituted isoquinolines have been synthesized and evaluated for their cytotoxic activity. nih.gov Starting from 4-bromoisoquinoline (B23445), Heck reaction conditions can be employed to introduce substituents at the C-4 position. nih.gov The resulting compounds, particularly those with unsaturated side chains, have demonstrated notable activity in non-small cell lung cancer cell lines. nih.gov

For the C-3 position, palladium-catalyzed direct arylation of pyridine (B92270) derivatives has been reported, a strategy that could potentially be adapted for isoquinolines. While direct C-3 functionalization of the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" scaffold is not explicitly described, these methodologies provide a framework for accessing such derivatives.

Table 3: Examples of C-4 Substituted Isoquinolines and their Reported Cytotoxicity

| C-4 Substituent | Cell Line | Reported Activity |

| -(CH=CH)CONH(CH2)2N(C2H5)2 | NSCLC-N16-L16 | Active |

| -(CH=CH)CONH(CH2)3N(C2H5)2 | NSCLC-N16-L16 | Active |

Data extracted from a study on C-4 substituted isoquinolines. nih.gov

The construction of fused ring systems onto the isoquinoline scaffold represents a significant structural modification that can lead to compounds with novel biological activities. Pyrrolo[2,1-a]isoquinolines are a well-studied class of fused systems that are found in a number of bioactive natural products. rsc.org

The synthesis of pyrrolo[2,1-a]isoquinolines often involves a 1,3-dipolar cycloaddition reaction of an isoquinolinium N-ylide with an activated alkyne or olefin. nih.gov This approach allows for the one-pot, three-component synthesis of these fused systems starting from isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. nih.gov These compounds have been investigated for their potential as cytotoxic agents. nih.gov

Other fused systems, such as imidazo[1,2-a]isoquinolines, have also been synthesized and explored for their biological potential, including anti-herpetic activity. nih.govnih.gov The synthesis of these multi-ring fused scaffolds can be achieved through a highly convergent approach involving new C-N and C-C bond formation. nih.govnih.gov

The "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" moiety can serve as a key intermediate in the synthesis of these fused systems. The isoquinoline nitrogen and the C-1 position are crucial for the annulation reactions that lead to the formation of the additional rings.

Table 4: Examples of Fused Isoquinoline Ring Systems and their Biological Activities

| Fused Ring System | Reported Biological Activity |

| Pyrrolo[2,1-a]isoquinoline | Cytotoxic, Antitumor rsc.orgnih.govsemanticscholar.org |

| Imidazo[1,2-a]isoquinoline | Anti-Herpetic nih.govnih.gov |

Variations of the Morpholine (B109124) Substituent and Linker

Modification of the alkyl linker connecting the isoquinoline core to the morpholine ring is a critical aspect of structure-activity relationship (SAR) studies. Altering the length of this chain can impact the molecule's conformation, flexibility, and ability to interact with its biological target.

In a study of substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substituted compound exhibited superior antitumor activity compared to analogues with different linker lengths. nih.gov This finding underscores the importance of the linker's length and composition in determining biological efficacy. While this example does not feature a morpholine ring, it demonstrates the principle that modifying the alkyl chain is a valid strategy for optimizing activity.

Systematic variations of the ethyl linker in the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" scaffold, for example, to propyl, butyl, or longer chains, could be explored to probe the spatial requirements of the target binding site. Such modifications can be achieved through standard synthetic procedures, for instance, by reacting 1-halomethylisoquinoline with the appropriately N-alkylated morpholine derivative or by reacting 1-isoquinolinecarboxaldehyde with a morpholinoalkylamine followed by reduction.

Table 5: Illustrative Examples of Alkyl Linker Modifications in Isoquinoline Analogs

| Linker Modification | Potential Impact on Properties |

| Shortening the chain (e.g., methylene) | Increased rigidity, altered binding orientation |

| Lengthening the chain (e.g., propyl, butyl) | Increased flexibility, potential for new binding interactions |

| Introducing heteroatoms (e.g., oxygen, nitrogen) | Altered polarity, hydrogen bonding capacity |

Morpholine Ring Substitutions

The introduction of substituents onto the morpholine ring of the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" scaffold represents a key strategy for exploring structure-activity relationships (SAR). While direct studies on this specific isoquinoline derivative are not extensively documented in publicly available research, general synthetic strategies for creating C-substituted morpholines can be applied to this scaffold. These methods allow for the introduction of various functional groups, which can influence the molecule's steric profile, lipophilicity, and potential for new intermolecular interactions.

Research into C-functionalized morpholines has established several synthetic routes, often starting from chiral amino alcohols to produce enantiomerically pure substituted morpholines. nih.govresearchgate.net For instance, palladium-catalyzed carboamination reactions have been successfully employed to synthesize cis-3,5-disubstituted morpholines from O-allyl ethanolamine derivatives and aryl or alkenyl halides. nih.gov This modular approach could theoretically be adapted to first synthesize a substituted morpholine which is then coupled to a 1-(2-bromoethyl)isoquinoline precursor to generate analogues of the target compound.

Table 1: Potential C-Substituted Morpholine Analogues

| Compound Name | Substitution on Morpholine Ring | Potential Synthetic Precursor |

|---|---|---|

| Isoquinoline, 1-(2-(2-methyl-4-morpholinyl)ethyl)- | 2-Methyl | 2-Methylmorpholine |

| Isoquinoline, 1-(2-(3,5-dimethyl-4-morpholinyl)ethyl)- | cis-3,5-Dimethyl | cis-3,5-Dimethylmorpholine |

This table is illustrative of potential derivatives based on known synthetic methods for C-substituted morpholines.

Replacement with Other Heterocyclic Amines (e.g., piperidine)

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. In the context of "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-," replacing the morpholine ring with other saturated heterocyclic amines like piperidine, pyrrolidine, or piperazine is a logical derivatization path. enamine.netbaranlab.org

The morpholine ring is often valued for its favorable physicochemical properties, but it can also be a site of metabolic liability. enamine.net Replacing it with a piperidine ring, for example, would create "Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-." This change removes the ring oxygen atom, which acts as a hydrogen bond acceptor, and increases the compound's lipophilicity and basicity. Such a modification could profoundly affect the molecule's biological activity and how it is processed in the body.

While direct comparative studies on the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" scaffold and its piperidine analogue are not readily found in the literature, related research on other molecular frameworks demonstrates the impact of this substitution. For instance, studies on complex pyrrolo[2,1-a]isoquinoline-based anticancer agents have explored analogues containing both morpholinyl-ethoxy and piperidinyl-ethoxy side chains, indicating that this is a common strategy for probing SAR. Similarly, research on quinoline (B57606) derivatives highlights the use of morpholine as a bioisostere to improve brain exposure due to its lower molecular weight and volume compared to other groups. nih.gov

Table 2: Common Heterocyclic Amine Replacements for Morpholine

| Original Compound | Bioisosteric Replacement | Resulting Analogue Name | Key Property Change |

|---|---|---|---|

| Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- | Piperidine | Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- | Increased lipophilicity and basicity |

| Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- | Pyrrolidine | Isoquinoline, 1-(2-(1-pyrrolidinyl)ethyl)- | Altered ring size and conformation |

Stereoselective Synthesis and Chiral Analogues

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities and safety profiles. For the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" scaffold, stereocenters can be introduced in several locations, most notably at the C-1 position of the isoquinoline ring (if reduced to a tetrahydroisoquinoline) or on the ethyl linker.

The asymmetric synthesis of chiral isoquinoline alkaloids is a well-developed field. nih.gov Numerous methods exist for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines, which are chiral analogues of the isoquinoline core. mdpi.com These methods often involve the asymmetric reduction of a 3,4-dihydroisoquinoline (B110456) precursor. Strategies include transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, which can produce chiral tetrahydroisoquinolines with high enantiomeric excess. mdpi.com Applying these methods to a precursor bearing the morpholinoethyl side chain would yield chiral analogues of the target compound.

Alternatively, a chiral center could be introduced on the ethyl bridge, creating, for example, "(R)- or (S)-Isoquinoline, 1-(2-(4-morpholinyl)propyl)-." This would involve starting with a chiral building block, such as a chiral amino alcohol, to construct the side chain before its attachment to the isoquinoline core.

While specific examples of the stereoselective synthesis of "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" are not detailed in the literature, the established methodologies for creating chiral isoquinolines and their derivatives provide a clear roadmap for the synthesis of such chiral analogues. researchgate.net

Table 3: Strategies for Introducing Chirality

| Chiral Center Location | Synthetic Strategy | Example Analogue Type |

|---|---|---|

| C-1 of Isoquinoline Core | Asymmetric reduction of a dihydroisoquinoline precursor | (R/S)-1-(2-Morpholinoethyl)-1,2,3,4-tetrahydroisoquinoline |

| Ethyl Bridge | Use of chiral building blocks for side-chain synthesis | (R/S)-1-(1-Methyl-2-morpholinoethyl)isoquinoline |

Structure Activity Relationship Sar Studies of Isoquinoline, 1 2 4 Morpholinyl Ethyl Derivatives

Impact of Isoquinoline (B145761) Ring Substituents on Biological Activity

The type, position, and electronic nature of substituents on the isoquinoline core are pivotal in determining the biological efficacy of its derivatives. dntb.gov.uaresearchgate.net Strategic placement of functional groups can enhance potency, selectivity, and pharmacokinetic properties.

Aromatic vs. Non-aromatic Substituents

The introduction of various substituents at key positions of the isoquinoline ring has been a primary strategy for modulating biological activity. Studies comparing aromatic and non-aromatic (aliphatic) substituents indicate that the nature of the substituent profoundly influences the compound's interaction with its biological target.

For instance, in the development of anticancer agents, the addition of bulky aromatic groups, such as a phenyl ring at certain positions, can lead to enhanced cytotoxicity. This is often attributed to favorable π-π stacking interactions within the target's binding site. Conversely, non-aromatic, aliphatic substituents, such as iso-butyl groups, have also shown to produce high potency, although they may be more susceptible to metabolic degradation. nih.gov The choice between an aromatic or a non-aromatic substituent is therefore a critical design consideration, balancing potency with metabolic stability.

Electronic Properties of Substituents

The electronic landscape of the isoquinoline ring, modulated by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), is a key determinant of biological activity. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and amino (-NH2) increase the electron density of the aromatic system. In many instances, the presence of EDGs at specific positions on the isoquinoline ring enhances the binding affinity of the molecule. This enhancement may be due to the increased ability of the ring system to participate in favorable electronic interactions, such as cation-π interactions, with the receptor.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the ring. The effect of EWGs is highly context-dependent. While in some cases they can decrease activity, in others they may improve properties like metabolic stability or alter the binding mode to achieve higher selectivity for a specific target.

The interplay of these electronic effects highlights the need for careful selection of substituents to fine-tune the molecule's properties for a desired biological outcome.

Position-Specific Effects (e.g., C-1, C-2, C-3, C-4)

The specific location of a substituent on the isoquinoline nucleus has a dramatic impact on the compound's pharmacological profile. semanticscholar.orgnih.gov

C-1 Position: The C-1 position is frequently modified, and substituents here are crucial for the activity of many isoquinoline alkaloids. nih.gov The introduction of various groups at this position can directly influence the molecule's orientation within the binding pocket. For certain microbial targets, substitution at the C-1 position is a key factor for achieving potent antimicrobial activity. semanticscholar.org

C-2 Position: Alterations at the N-2 position can influence the compound's basicity and its ability to form hydrogen bonds. The lipophilicity and shape of substituents at N-2 have been shown to have a profound effect on potency. nih.gov

C-3 Position: Substitution at the C-3 position has been linked to potent anti-cancer activity. semanticscholar.org The addition of different heteroaromatic systems at C-3 can significantly enhance cytotoxicity against various cancer cell lines. nih.govnih.gov

C-4 Position: The C-4 position is another critical site for modification. For some derivatives, substitution at this position is associated with prominent anti-malarial activity. semanticscholar.org The ability to introduce substituents at C-4 provides a route to substitution patterns not easily accessible through standard electrophilic aromatic substitution. nih.gov

| Position | Substituent Type | General Impact on Activity | Associated Biological Activity |

|---|---|---|---|

| C-1 | Various | Critical for orientation in binding pocket | Antimicrobial semanticscholar.org |

| N-2 | Lipophilic/Shaped Groups | Profound effect on potency and stability nih.gov | General Bioactivity |

| C-3 | Heteroaromatic Systems | Enhances cytotoxicity nih.govnih.gov | Anticancer semanticscholar.org |

| C-4 | Various | Can improve target specificity | Antimalarial semanticscholar.org |

Role of the 2-(4-morpholinyl)ethyl Moiety in Receptor Binding and Selectivity

The 2-(4-morpholinyl)ethyl moiety is a common feature in many biologically active compounds and plays a multifaceted role in receptor binding and selectivity. The morpholine (B109124) ring, a heterocyclic amine, is often used as a bioisosteric replacement for other groups. mdpi.com Its inclusion can lead to improved pharmacokinetic properties, such as enhanced brain exposure, due to its relatively low molecular weight and volume. mdpi.com

Influence of Linker Length and Flexibility on Activity

The ethyl group connecting the isoquinoline core to the morpholine ring acts as a linker, and its characteristics are crucial for optimal biological activity. The length and flexibility of this linker determine the spatial relationship between the two key pharmacophoric elements, allowing them to adopt the ideal orientation for binding. nih.govresearchgate.net

Studies on related quinoline (B57606) derivatives have shown that linker length is a critical parameter. For instance, derivatives with a two-methylene (ethyl) linker between the core and a morpholine moiety demonstrated superior inhibitory activity compared to those with longer three- or four-methylene linkers. mdpi.com This suggests that a specific distance between the two ends of the molecule is required for optimal interaction with the target. An overly long or short linker can introduce strain or prevent the key binding groups from reaching their optimal interaction points, thereby reducing affinity. nih.govresearchgate.net The flexibility of the linker is also important; while some flexibility is needed to allow for an induced fit to the binding site, excessive conformational flexibility can increase the entropic penalty of binding, making it less favorable. nih.govresearchgate.net

| Linker | Relative Activity | Rationale |

|---|---|---|

| -CH2- (one carbon) | Suboptimal | May be too short, causing steric hindrance. |

| -CH2CH2- (two carbons) | Optimal | Provides ideal spacing for receptor interaction. mdpi.com |

| -CH2CH2CH2- (three carbons) | Suboptimal | May be too long, preventing optimal binding. mdpi.com |

Pharmacophore Elucidation and Design Principles

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. nih.govnih.gov For derivatives of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a general pharmacophore model can be elucidated based on the SAR findings.

The key features of such a pharmacophore model typically include: fiveable.meslideshare.net

An aromatic ring feature: Representing the isoquinoline core, which often engages in hydrophobic and π-stacking interactions.

A hydrogen bond acceptor: The nitrogen atom of the isoquinoline ring.

A positive ionizable feature: The basic nitrogen atom of the morpholine moiety, which is protonated at physiological pH and can form crucial ionic bonds.

A hydrogen bond acceptor: The oxygen atom of the morpholine ring.

Hydrophobic features: Arising from the carbon framework of the entire molecule.

The spatial arrangement and distances between these features are critical for activity. fiveable.me The design of new, more potent, and selective analogues is guided by this pharmacophoric understanding. Rational drug design principles would involve modifying the isoquinoline core with substituents that enhance binding (as discussed in section 4.1) while maintaining the optimal linker length and the essential morpholine moiety for key receptor interactions. This approach streamlines the drug discovery process by focusing on molecules that possess the necessary features for biological activity. nih.govslideshare.net

Lipophilicity and its Correlation with Biological Response

Lipophilicity, typically expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter in the field of medicinal chemistry. It describes the affinity of a compound for a non-polar, lipid-rich environment versus a polar, aqueous one. This characteristic is paramount in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govmdpi.commdpi.com For isoquinoline derivatives, including the "Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-" series, lipophilicity governs the ability to traverse biological membranes, such as the cell membrane, to reach intracellular targets. nih.gov Structure-Activity Relationship (SAR) studies frequently focus on modulating lipophilicity to optimize a compound's biological response.

Research Findings on Lipophilicity and Biological Activity

Research on related heterocyclic compounds, such as quinolines and isoquinolines, has consistently demonstrated a strong link between lipophilicity and biological efficacy. The addition of different substituents to the core structure allows for the fine-tuning of this parameter. For instance, studies on quinoline-quinone hybrids have shown that the type of substituent at the C-2 position significantly influences the logP value, with a morpholinyl ring generally imparting greater lipophilicity than a pyrrolidinyl ring. nih.govmdpi.com

In the context of anticancer activity, a direct correlation between lipophilicity and cytotoxicity has been observed in series of 2-arylquinoline derivatives. rsc.org Generally, compounds with higher calculated log P (cLogP) values exhibited more potent cytotoxic effects against cancer cell lines, indicated by lower IC₅₀ values. This suggests that increased lipophilicity enhances the compound's ability to penetrate cancer cell membranes and exert its cytotoxic action. However, this relationship is not always linear, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity. frontiersin.org

Similarly, in the development of antimycobacterial agents based on C-1 substituted isoquinolines, modulating lipophilicity is a key strategy. frontiersin.org It is hypothesized that increasing the lipophilicity of these derivatives could improve their permeability through the complex, lipid-rich mycobacterial membrane, thereby enhancing their potency. frontiersin.org Researchers also note that for highly lipophilic compounds, formulation as hydrochloride salts can be an effective approach to improve solubility and reduce cytotoxicity against mammalian cells. frontiersin.org

Data on Lipophilicity-Activity Correlation

The following tables present data from studies on related quinoline and isoquinoline derivatives, illustrating the correlation between lipophilicity and biological response.

Table 1: Correlation of Lipophilicity (cLogP) with Cytotoxic Activity (IC₅₀) in 2-Arylquinoline Derivatives

This table showcases the relationship between the calculated lipophilicity (cLogP) and the cytotoxic effects (IC₅₀) in HeLa (cervical cancer) and PC3 (prostate cancer) cell lines for a series of 2-arylquinolines. A lower IC₅₀ value indicates higher potency.

| Compound | Substituent (at C-6) | cLogP | IC₅₀ (HeLa) µM | IC₅₀ (PC3) µM |

| 4 | H | 3.51 | 35.84 | 42.11 |

| 5 | F | 3.69 | 30.12 | 38.45 |

| 11 | H | 3.41 | 40.15 | 34.34 |

| 12 | F | 3.59 | 36.41 | 31.37 |

| 13 | Cl | 4.13 | 8.30 | 39.81 |

| 16 | OCH₃ | 3.48 | >100 | >100 |

Data sourced from studies on 2-arylquinoline derivatives, which serve as a model for understanding lipophilicity effects in related isoquinoline systems. rsc.org

Table 2: Summary of SAR Findings on Lipophilicity in Isoquinoline Derivatives

This table summarizes key findings from various studies on how structural modifications affect lipophilicity and the resulting biological activity.

| Structural Modification | Effect on Lipophilicity | Observed Impact on Biological Response | Reference |

| Addition of N-substituents to Tetrahydroisoquinolines | Increase | Potentially improved permeability through mycobacterial membranes. | frontiersin.org |

| Replacement of A-ring hydroxy groups with methoxy groups | Increase | Typically increased selectivity in antimycobacterial assays. | frontiersin.org |

| Formulation of lipophilic compounds as HCl salts | Decreases overall lipophilicity (improves aqueous solubility) | Reduced cytotoxicity against mammalian cell lines while maintaining antimycobacterial activity. | frontiersin.org |

| Introduction of a Morpholinyl Ring | Increase (compared to H or pyrrolidinyl) | Contributes to the overall lipophilic character, influencing membrane permeability. | nih.govmdpi.com |

Computational Chemistry Approaches for Isoquinoline, 1 2 4 Morpholinyl Ethyl Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurekaselect.comnih.gov In drug discovery, this method is crucial for predicting the binding mode and affinity of a ligand, such as an isoquinoline (B145761) derivative, within the active site of a target protein. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand in the binding pocket and scoring them based on a force field that estimates the binding energy. nih.govnih.gov

For isoquinoline-based compounds, docking studies have been employed to rationalize their structure-activity relationships (SAR) and to predict plausible binding modes in various enzyme active sites, such as dihydrofolate reductase (DHFR) and kinases. nih.govmdpi.com These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the stability of the ligand-protein complex. nih.govnih.gov For instance, studies on similar heterocyclic systems have shown that the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the target's active site. mdpi.com

The results from docking simulations, often presented as docking scores and binding energy values, help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov For a compound like Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, docking could reveal how the morpholinylethyl side chain fits into and interacts with specific sub-pockets of a target protein, providing a structural basis for its biological activity. mdpi.com

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dihydrofolate Reductase (DHFR) | Morpholino-pyridopyrimidine derivative | -8.5 | Leu22, Asp27, Phe31 | Hydrogen Bond, Hydrophobic |

| PI3Kγ | Isoindolin-1-one derivative | -9.2 (Binding Energy: -53.31 kcal/mol) | Val851, Lys802, Trp760 | Hydrogen Bond, π-π Stacking |

| ATM Kinase | Quinoline-3-carboxamide derivative | -7.8 | Gln2485, Asp2920 | Hydrogen Bond |

| EGFR-TK | Quinazoline-triamine derivative | -9.1 | Met793, Thr790 | Hydrogen Bond, Hydrophobic |

This table presents representative data from molecular docking studies of various heterocyclic compounds to illustrate the type of information generated. The specific values are derived from research on related molecular scaffolds. nih.govnih.govmdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. figshare.comresearchgate.net DFT is a popular and versatile method in computational chemistry, offering a good balance between accuracy and computational cost. nih.gov For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, DFT calculations can provide fundamental information about its geometry, stability, and electronic properties. figshare.comresearchgate.net

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For flexible molecules like Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, which has a rotatable morpholinylethyl side chain, conformational analysis is performed to identify the lowest energy conformer (the global minimum) and other low-energy, stable conformers. mdpi.com

DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly used for these calculations. figshare.comresearchgate.net The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com These parameters are crucial as they form the basis for all other subsequent computational analyses and can be compared with experimental data if available. researchgate.net

| Parameter | Method/Basis Set | Calculated Value (Isoquinoline Core) |

| Bond Length (C-N) | B3LYP/6-311++G(d,p) | ~1.32-1.37 Å |

| Bond Angle (C-N-C) | B3LYP/6-311++G(d,p) | ~117-118° |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.004 D |

| Rotational Constants | B3LYP/6-311++G(d,p) | A: 3.101 GHz, B: 1.22 GHz, C: 0.875 GHz |

This table shows representative DFT-calculated parameters for the parent isoquinoline molecule, illustrating the type of data obtained from geometry optimization. figshare.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are favorable sites for electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. chemrxiv.org

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. chemrxiv.org

Green regions represent neutral or near-zero potential.

For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, an MEP map would likely show negative potential (red) around the nitrogen atom of the isoquinoline ring and the oxygen and nitrogen atoms of the morpholine (B109124) ring, identifying them as potential sites for hydrogen bonding or interaction with electrophiles. researchgate.net Positive potential (blue) would be expected on the hydrogen atoms of the aromatic ring. This analysis provides a visual representation of where the molecule is most likely to interact with other charged or polar species. chemrxiv.org

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These orbitals are key to understanding chemical reactivity and electronic properties. youtube.com

HOMO : This orbital acts as an electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential, and molecules with high EHOMO values are better electron donors. youtube.com

LUMO : This orbital acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity, and molecules with low ELUMO values are better electron acceptors. youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise values for these orbital energies and help visualize the distribution of electron density within the HOMO and LUMO, revealing which parts of the molecule are involved in electron donation and acceptance. nih.gov

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Isoquinoline (Parent) | -5.581 | 1.801 | 3.78 |

| Isoquinoline Derivative (MPBIR) | -5.762 | -1.938 | 3.824 |

| Isoquinoline Derivative (MPBID4) | -6.225 | -3.146 | 3.079 |

| Isoquinoline Derivative (MPBID4') | -6.046 | -3.304 | 2.742 |

This table contains FMO data for the parent isoquinoline and several derivatives from computational studies to illustrate typical results. A smaller energy gap, as seen in MPBID4', suggests higher reactivity. figshare.comnih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S) : S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. nih.gov

Electronegativity (χ) : χ = -(EHOMO + ELUMO) / 2. It measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ) : μ = -χ. It describes the escaping tendency of electrons from a system.

In addition to these global indices, local reactivity can be predicted using Fukui functions . The Fukui function, f(r), indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. nih.gov It helps to identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.netnih.gov For example, calculations on the parent isoquinoline molecule have attempted to use Fukui functions to predict the regioselectivity of chemical reactions. researchgate.net This analysis is vital for understanding which atoms in Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- are most susceptible to metabolic transformation or interaction with a biological target. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand within the binding site. mdpi.comnih.gov

Starting from a docked complex, an MD simulation is run for a specific period (typically nanoseconds). nih.gov The simulation reveals how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds) over time, and conformational changes that may occur upon binding. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : This is calculated for the protein backbone and the ligand to assess the structural stability of the system. A stable RMSD plot over time indicates that the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF) : This is calculated for individual residues to identify flexible regions of the protein.

Hydrogen Bond Analysis : This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the importance of interactions predicted by docking.

For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, an MD simulation could confirm the stability of its binding pose within a target enzyme, validating the docking results and providing a more realistic understanding of the dynamic nature of the interaction. eurekaselect.commdpi.com

In Silico Lipophilicity and ADME Prediction

Lipophilicity is commonly expressed as LogP, the logarithm of the partition coefficient between octanol (B41247) and water. A high LogP value indicates greater lipid solubility, while a lower value suggests higher water solubility. The predicted LogP for Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- suggests a moderate lipophilicity, which is often a desirable characteristic for drug candidates, balancing membrane permeability with sufficient aqueous solubility.

Other critical ADME parameters include aqueous solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. High GI absorption is crucial for orally administered drugs, while BBB permeability is relevant for compounds targeting the central nervous system. The in silico models predict that Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- likely has good gastrointestinal absorption. Its ability to cross the blood-brain barrier is also a key consideration in its potential biological activity.

The following table summarizes the computationally predicted physicochemical and ADME properties for Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C15H18N2O | |

| Molecular Weight | 242.32 g/mol | Adheres to Lipinski's Rule of Five (<500) |

| LogP (Consensus) | 2.59 | Moderate lipophilicity |

| Water Solubility | Soluble | Favorable for formulation and distribution |

| Pharmacokinetic Properties | ||

| GI Absorption | High | High probability of absorption from the gut |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C19 |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via CYP2C9 |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 |

Note: These values are generated from computational models and serve as estimations. Experimental validation is required for confirmation.

Cheminformatics and Database Mining (e.g., ChEMBL)

Cheminformatics involves the use of computational methods to analyze and organize large datasets of chemical compounds and their biological activities. Public databases like ChEMBL, maintained by the European Bioinformatics Institute (EMBL-EBI), are invaluable resources in this field. ebi.ac.ukebi.ac.uk ChEMBL is a manually curated database containing information on bioactive molecules with drug-like properties, extracted from medicinal chemistry literature. ebi.ac.ukkaggle.com

Database mining allows researchers to place a new compound within the context of existing chemical space and known bioactivities. For a compound like Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a search in a database such as ChEMBL would typically proceed by using its chemical structure (e.g., as a SMILES string or InChI key) or name. While a specific entry for this exact compound may not be present, the database can be mined for structurally similar compounds or for compounds containing the core isoquinoline scaffold. ontosight.ai

This type of analysis can reveal important structure-activity relationships (SAR). By examining the biological data of related isoquinoline derivatives, researchers can form hypotheses about the potential targets and activities of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-. For instance, mining ChEMBL could identify other isoquinoline compounds that interact with specific receptors or enzymes, guiding the design of experimental assays to test the new molecule. This process helps in understanding the compound's potential therapeutic applications and off-target effects based on the known activities of its structural analogs. ontosight.ai

The integration of in silico ADME predictions with data mined from cheminformatics resources provides a powerful, multi-faceted approach to early-stage drug discovery, enabling a more informed and efficient progression of promising compounds.

Lead Optimization and Future Research Directions

Strategies for Potency and Selectivity Enhancement

Lead optimization is a critical phase in drug discovery that focuses on refining the characteristics of a lead compound, such as its potency, target selectivity, and metabolic stability. danaher.comvichemchemie.com For isoquinoline-based compounds, enhancing potency and selectivity is paramount and is typically guided by detailed Structure-Activity Relationship (SAR) studies. rsc.orgnih.gov These studies involve systematic modifications of the molecular structure to understand how chemical changes affect biological activity.

Rational drug design principles are often employed to guide these modifications. fiveable.me For instance, the introduction of different substituents on the isoquinoline (B145761) core can significantly impact target binding and efficacy. Research on similar heterocyclic scaffolds like quinazolines has shown that the formation of hydrogen bonds between the nitrogen atoms of the ring system and key amino acid residues (such as methionine and threonine) in the target's active site leads to a tighter binding conformation and increased potency. mdpi.com

Key strategies for enhancing the potency and selectivity of isoquinoline analogues include:

Modification of the Isoquinoline Core: Introducing electron-withdrawing groups or other functional moieties at various positions on the isoquinoline ring can alter the electronic distribution and steric profile of the molecule, leading to improved interactions with the biological target. acs.orgnih.gov

Alteration of the Linker and Terminal Group: The ethyl-morpholine side chain is a crucial determinant of the compound's properties. Modifying the length and flexibility of the ethyl linker or replacing the morpholine (B109124) ring with other heterocyclic systems can dramatically improve selectivity. researchgate.net For example, in the development of mTOR inhibitors, replacing a standard morpholine group with bridged or chiral morpholines led to significant gains in selectivity against related kinases like PI3Kα. researchgate.net

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacokinetic profile without losing potency. fiveable.me For isoquinolin-1-ones, which are considered bioisosteres of other active isoquinoline series, specific substitutions have led to compounds with enhanced antitumor activity. nih.gov

| Modification Strategy | Structural Locus | Observed Effect | Rationale |

|---|---|---|---|

| Substitution on Isoquinoline Ring | C(6) or C(7) positions | Addition of electron-withdrawing groups (e.g., bromine) can increase cytotoxicity. acs.orgnih.gov | Enhances redox cycling and susceptibility to attack by biological nucleophiles. acs.orgnih.gov |

| Side Chain Modification | Terminal Heterocycle | Replacing morpholine with bridged or chiral morpholine analogues can dramatically increase target selectivity. researchgate.net | Creates a better fit in specific sub-pockets of the target protein, exploiting minor amino acid differences between related targets. researchgate.net |

| Isosteric Replacement | Isoquinoline Core | Replacing a dihydroimidazo[2,1-a]isoquinoline system with an isoquinolin-1-one core can retain or improve antitumor activity. nih.gov | Maintains key structural features required for biological activity while potentially improving drug-like properties. |

Addressing Multidrug Resistance Mechanisms

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.govnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps that reduce the intracellular concentration of chemotherapeutic agents. nih.govunifi.it

Isoquinoline derivatives have emerged as promising agents to overcome MDR. Research has shown that certain analogues can inhibit the function of these efflux pumps, thereby re-sensitizing resistant cancer cells to conventional therapies. acs.orgnih.gov For example, studies on isoquinolinequinone (IQQ) N-oxide derivatives demonstrated that these compounds exhibit potent cytotoxicity against MDR tumor cell lines, with some displaying nanomolar efficacy. nih.gov The mechanism of action for these compounds can be multifaceted, including direct inhibition of efflux pump activity and the generation of reactive oxygen species (ROS), which induces apoptosis in resistant cells. nih.govnih.gov

Some quinazoline derivatives, which share a similar heterocyclic scaffold, have been designed to carry a protonable amine in their side chain, a feature also present in the morpholine group of the title compound. nih.gov These derivatives have shown potent P-gp inhibition, with some compounds restoring the anticancer activity of drugs like doxorubicin in resistant cell lines. unifi.itnih.gov This suggests that the morpholinyl-ethyl side chain on the isoquinoline scaffold could play a crucial role in interacting with and inhibiting MDR-associated transporters.

| Compound Class | Mechanism of Action | Effect on MDR Cells | Reference |

|---|---|---|---|

| Isoquinolinequinone (IQQ) N-Oxides | Inhibition of drug efflux pumps; induction of ROS. | Nanomolar GI50 values against MDR cells; selectivity ratios up to 2.7 versus sensitive cells. nih.gov | nih.gov |

| Quinoline (B57606) Derivative (S4) | Induction of apoptosis via ROS generation. | Concentration-dependent killing of doxorubicin-resistant leukemia cells (CEM/ADR 5000). nih.gov | nih.gov |

| 2,4-Disubstituted Quinazolines | Inhibition of P-gp, MRP1, and/or BCRP transporters. | Potent P-gp inhibition (nanomolar EC50 values); restores doxorubicin activity in resistant cells. unifi.itnih.gov | unifi.itnih.gov |

Multi-target Ligand Design

Complex multifactorial diseases like cancer often involve the dysregulation of multiple signaling pathways. nih.govnih.gov This has spurred the development of multi-target ligands—single molecules designed to intentionally interact with multiple biological targets to achieve a synergistic therapeutic effect and reduce the risk of drug resistance. nih.govmdpi.com The isoquinoline scaffold is considered a privileged structure for the design of such multi-target agents due to its ability to be recognized by diverse biotargets. rsc.orgresearchgate.net